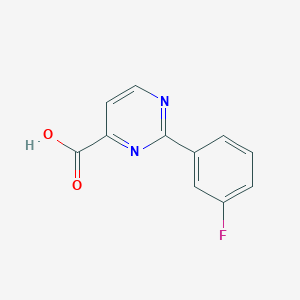

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWEBZIISDGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is , with a molecular weight of approximately 234.18 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antitumor Properties

Research indicates that pyrimidine derivatives, including 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid, exhibit notable antitumor activity . Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that derivatives with fluorinated substituents significantly enhance cytotoxicity against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines, often outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .

The mechanisms through which 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth pathways, such as tyrosine kinases. This inhibition can disrupt signaling pathways critical for cancer cell survival and proliferation .

- Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication, indicating potential applications in antiviral therapies .

Interaction Studies

Interaction studies reveal that the presence of the fluorine atom enhances the lipophilicity and bioactivity of the compound. This modification can lead to improved binding affinities with target proteins, thereby increasing the therapeutic efficacy .

Study 1: Antitumor Efficacy

In a recent study, 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid was tested against various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.0 | Cisplatin | 10.0 |

| HepG2 | 6.0 | 5-FU | 12.0 |

These findings indicate that the compound is approximately twice as effective as cisplatin in the MCF-7 cell line .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of similar pyrimidine compounds. The study found that these compounds inhibited viral replication by up to 70% in vitro, suggesting a promising avenue for further research into their use as antiviral agents .

Scientific Research Applications

Overview

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features, including a fluorophenyl group and a carboxylic acid moiety, enhance its reactivity and binding affinity to biological targets.

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug design due to its promising anti-inflammatory and anticancer properties. Research indicates that the fluorine atom in the structure can improve the compound's pharmacokinetic properties, making it a valuable candidate for further development in therapeutic applications.

- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and improving cell membrane permeability.

- Anti-inflammatory Properties : The carboxylic acid functionality is known to interact with biological macromolecules, potentially inhibiting inflammatory pathways.

Materials Science

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the development of materials with specific electronic and optical properties.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

- Nanotechnology : It serves as a building block for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Biological Studies

Research on this compound includes investigations into its interactions with proteins and nucleic acids, which are crucial for understanding its mechanism of action.

- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes can be studied to assess its potential as an inhibitor, providing insights into its therapeutic applications.

- Binding Affinity Studies : Using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), researchers can quantify how well 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid binds to target biomolecules.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives, including 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid, demonstrating enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs.

- Material Development Study : Research conducted by a team at a leading university demonstrated how incorporating this compound into polymer systems resulted in materials with superior thermal properties, suitable for high-performance applications.

- Biological Interaction Study : An investigation into the binding affinity of 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid with specific enzymes revealed promising results, indicating potential use as an enzyme inhibitor in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrimidine-4-carboxylic Acid Derivatives

*Estimated based on molecular formula.

- Electron-Withdrawing Effects : The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity compared to chlorine-substituted analogs (e.g., 4-chlorophenyl in ). This enhances solubility in polar solvents and reactivity in amide coupling reactions.

- The 3-fluorophenyl group balances electronegativity with moderate steric hindrance.

Market and Industrial Relevance

- Fluorinated pyrimidines are increasingly valued in drug discovery. For example, 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid () has market analysis reports, implying commercial interest in fluorinated heterocycles. The target compound’s applications may align with antimicrobial or anticancer research.

Preparation Methods

Cyclization of Fluorobenzoylamino Pyrazole Carboxylic Acid Derivatives

A notable method involves the thermal cyclization of fluorobenzoylamino-substituted pyrazole-4-carboxylic acid derivatives to form fluorinated pyrimidine rings. This approach was detailed in research on fluorocontaining pyrazolo[3,4-d]pyrimidines, where substituted 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives undergo cyclization in the presence of anhydrous zinc chloride as a catalyst.

Procedure Summary:

- Equimolar amounts of 5-(3-fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivative are mixed with a catalytic amount of anhydrous zinc chloride in a three-neck flask equipped with a condenser, mechanical stirrer, and thermometer.

- The mixture is heated to 220–240 °C and maintained at this temperature until water evolution ceases (~30 minutes).

- The reaction mixture is cooled to room temperature, followed by addition of ethanol and heating to boiling for 5 minutes.

- Upon cooling in an ice bath, the precipitate is filtered, washed with ethanol, and dried to yield the cyclized fluorinated pyrimidine derivative.

- Using this method, 5-(4'-fluorophenyl)-6-(3''-fluorophenyl)-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidin-4-one was obtained in 71.27% yield (0.79 g from 1.15 g starting material).

This method can be adapted to synthesize various fluorine-substituted pyrimidine derivatives by modifying the amine and fluorophenyl substituents.

Amide Formation Followed by Cyclization

Another approach involves the preparation of fluorophenyl amides of pyrazole-4-carboxylic acid derivatives, which are then cyclized to form the pyrimidine core. For example, the reaction of 6-(3-fluorophenyl)-1-phenyl-1H-pyrazolo-[3,4-d]oxazin-4-one with various amines (e.g., morpholine, 2-furfurylamine, 3-methylpiperidine) yields substituted amides. These amides can subsequently undergo thermal cyclization under catalytic conditions to afford fluorinated pyrimidine carboxylic acids or their derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The use of anhydrous zinc chloride as a Lewis acid catalyst is critical in promoting the cyclization step, facilitating the formation of the pyrimidine ring by activating the amide carbonyl and promoting dehydration.

- The reaction temperature range of 220–240 °C is optimal to drive the cyclization without significant decomposition.

- The reaction progress can be monitored by the cessation of water evolution, indicating completion of ring closure.

- Substituted amides formed by reaction with various primary and secondary amines provide a versatile platform for structural diversification of the fluorinated pyrimidine carboxylic acids.

- The presence of fluorine substituents on the phenyl ring influences the reactivity and stability of intermediates and final products, often enhancing biological activity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the pyrimidine ring. Key steps include:

- Precursor Preparation : Start with pyrimidine-4-carboxylic acid derivatives and 3-fluorophenylboronic acid or halides .

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Lewis acids (e.g., AlCl₃) may assist in electrophilic substitutions .

- Conditions : Reactions often require anhydrous solvents (THF, DMF), temperatures of 80–120°C, and inert atmospheres (N₂/Ar). Monitor progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity. Yields range from 40–70% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions. The fluorophenyl group shows distinct splitting patterns (e.g., meta-fluorine causes specific coupling in aromatic regions) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₈FN₂O₂). Fragmentation patterns identify the pyrimidine core and fluorophenyl moiety .

- X-ray Crystallography : Resolves 3D structure, confirming dihedral angles between pyrimidine and fluorophenyl groups. Hydrogen-bonding networks (e.g., carboxylic acid dimerization) are observable .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases via fluorescence-based assays. IC₅₀ values guide SAR studies .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with controls (e.g., doxorubicin) to assess potency .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action and target binding?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., DHFR, COX-2). Prioritize hydrogen bonds with the carboxylic acid group and π-π stacking with the fluorophenyl ring .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to validate docking results .

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) on bioactivity. Electron-withdrawing groups (e.g., -F) enhance target affinity in certain cases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control variables (cell passage number, serum concentration) to minimize inter-lab variability .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structural Confirmation : Re-analyze batch purity via HPLC-MS. Impurities (e.g., unreacted precursors) may artificially inflate/deflate activity .

Q. How can the carboxylic acid moiety be modified to enhance pharmacokinetic properties without losing activity?

- Methodological Answer :

- Prodrug Synthesis : Convert -COOH to esters (e.g., ethyl ester) for improved bioavailability. Hydrolyze in vivo via esterases .

- Bioisosteric Replacement : Substitute -COOH with tetrazole or sulfonamide groups. Evaluate via LogP measurements and permeability assays (Caco-2) .

- Conjugation : Link to PEG or nanoparticles to enhance solubility and circulation time. Monitor release kinetics in simulated physiological buffers .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify critical parameters. Response surface methodology (RSM) maximizes yield .

- Continuous Flow Chemistry : Test microreactors for hazardous steps (e.g., high-temperature couplings). Improves safety and reproducibility .

- Green Chemistry Metrics : Calculate E-factors and atom economy. Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.